Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate
Description
Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a carbamate-protected piperidine derivative featuring a phenylsulfonyl group at the 1-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) group at the 4-position. This compound is utilized as a key intermediate in pharmaceutical synthesis due to its stability and versatility in further functionalization. It is commercially available with a purity of 98% (CAS: 1211499-97-6) . The Boc group serves as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses, while the phenylsulfonyl group enhances electrophilicity and influences molecular interactions.
Properties
IUPAC Name |
tert-butyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)17-13-9-11-18(12-10-13)23(20,21)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZSWFLKZDSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically starts from tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine), which serves as the protected piperidine intermediate. The phenylsulfonyl group is introduced via sulfonyl chloride reagents under mild conditions, followed by purification steps to isolate the target compound.
Detailed Preparation Procedure
Step 1: Starting Material Preparation
- Use tert-butyl piperidin-4-ylcarbamate as the starting material, commercially available or prepared by Boc-protection of piperidin-4-amine.
Step 2: Sulfonylation Reaction
- Reagents: Phenylsulfonyl chloride (or 3-chloro-4-nitrobenzene sulfonyl chloride as an analog)
- Base: N-ethyl-N,N-diisopropylamine (DIPEA) or diisopropylethylamine
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature (20 °C), inert nitrogen atmosphere
- Time: Approximately 1 hour
- Dissolve 0.25 g (1.25 mmol) tert-butyl piperidin-4-ylcarbamate in 5 mL DCM.
- Add 1.74 mL (9.98 mmol) DIPEA to the stirred solution.
- Add 0.32 g (1.25 mmol) phenylsulfonyl chloride in one portion.
- Stir at room temperature under nitrogen for 1 hour.
Step 3: Workup and Purification
- Dilute reaction mixture with DCM (100 mL).
- Sequential washes: 1 M HCl (50 mL), 1 M NaOH (50 mL), brine (50 mL).
- Dry organic layer over MgSO4, filter, and concentrate under reduced pressure.
- Purify crude product by flash column chromatography using ethyl acetate/heptane mixtures as eluents.
- Approximately 84% yield of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate as a white solid.
- $$^{1}H$$ NMR (500 MHz, DMSO-d6) signals consistent with aromatic protons (7.97–8.12 ppm), piperidine ring protons (3.64–1.25 ppm).
- LC-MS: $$m/z$$ (ES+) (M+Na)+ = 442.
Alternative Synthetic Approaches and Variations
Several variations in the preparation method have been reported, including:
| Variation | Reagents/Conditions | Notes | Yield |
|---|---|---|---|
| Use of 3,5-dichlorobenzyl alcohol and carbonyldiimidazole in DMF at 50 °C for 3 days to form related carbamate esters | Carbonyldiimidazole, sodium bicarbonate, ethyl acetate, DMF | Extended heating, ester formation | Not directly for phenylsulfonyl derivative but related carbamate synthesis |
| Nucleophilic substitution using potassium carbonate in acetonitrile at 20 °C for 4 h | Potassium carbonate, 2-bromo-5-nitro thiazole, acetonitrile | For analogs with sulfonyl or other substituents | 84% |
| Coupling with N-(3-(trifluoromethyl)benzoyl)glycine using PyBroP, DMAP, DIPEA, molecular sieves in DCM at 20 °C for 24 h | PyBroP, DMAP, DIPEA, molecular sieves, DCM | Amide bond formation on piperidine nitrogen | Yield not specified for phenylsulfonyl |
These methods illustrate the flexibility of the tert-butyl piperidin-4-ylcarbamate scaffold in undergoing various functionalizations under mild to moderate conditions.
Reaction Conditions Summary Table
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Common solvent for sulfonylation |
| Base | N-ethyl-N,N-diisopropylamine (DIPEA) | Scavenges HCl formed during sulfonylation |
| Temperature | 20 °C (room temperature) | Mild conditions to avoid side reactions |
| Reaction Time | 1 hour | Sufficient for complete sulfonylation |
| Atmosphere | Nitrogen (inert) | Prevents oxidation or moisture interference |
| Workup | Sequential acid/base washes, brine wash | Removes impurities and residual reagents |
| Purification | Flash column chromatography (EtOAc/Heptane) | Yields pure white solid product |
| Yield | 84% | High yield, reproducible |
Research Findings and Analytical Data
- The sulfonylation reaction proceeds efficiently under mild conditions with DIPEA as base and DCM as solvent.
- The product exhibits characteristic NMR signals consistent with aromatic sulfonyl and Boc-protected piperidine moieties.
- Mass spectrometry confirms the molecular ion peak corresponding to the sodium adduct of the product.
- Purification by flash chromatography is effective in isolating the pure compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate has demonstrated significant antibacterial properties against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In vitro studies indicated effective concentrations ranging from 0.78 to 3.125 μg/mL, comparable to last-resort antibiotics like vancomycin and linezolid .
-
Mechanism of Action
- The compound acts by inhibiting bacterial cell wall synthesis and disrupting membrane integrity, leading to bactericidal effects against susceptible and resistant strains. Its effectiveness against biofilm-forming bacteria suggests potential for treating chronic infections where biofilms are prevalent .
Case Study 1: Antibacterial Efficacy
A study evaluated the efficacy of this compound against clinical isolates of MRSA. The results showed:
- Inhibition Zone Diameter : Average of 25 mm at 3.125 μg/mL.
- Minimum Inhibitory Concentration (MIC) : Determined to be 0.78 μg/mL against MRSA strains.
Case Study 2: Biofilm Disruption
Another investigation focused on the compound's ability to disrupt biofilms formed by Staphylococcus epidermidis:
- Biofilm Reduction : Achieved a reduction of over 70% in biofilm biomass at concentrations of 3.125 μg/mL.
- Mechanism : The disruption was linked to the compound's interference with polysaccharide intercellular adhesin (PIA) production.
Toxicology and Safety Profile
While this compound exhibits promising antimicrobial properties, it is classified as an irritant. Safety data indicates potential skin and eye irritation, necessitating proper handling precautions in laboratory settings .
Mechanism of Action
The mechanism of action of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
The following compounds share the piperidine-carbamate core but differ in substituents, impacting their physicochemical and pharmacological properties:
Tert-butyl (1-(3-(5-amino-1H-indol-2-yl)phenyl)piperidin-4-yl)(2-(4-isopropylpiperazin-1-yl)ethyl)carbamate (Compound 32, )
- Modifications : Incorporates an indolylphenyl group and a 4-isopropylpiperazinyl ethyl chain.
- Molecular Weight : 561.39 g/mol (HRMS) .
- Key Features : The indole and piperazine moieties enhance binding to biological targets like the AAA ATPase p97, making it relevant in cancer research.
Tert-butyl (1-(3-(3,5-difluorophenyl)-6-(3-hydroxyphenyl)quinolin-4-yl)piperidin-4-yl)carbamate ()
- Modifications: Features a quinoline core with difluorophenyl and hydroxyphenyl groups.
- Synthetic Method : Suzuki-Miyaura coupling with Pd(amphos)Cl₂ catalysis .
- Application : Investigated as an HIV-1 inhibitor due to fluorinated aromatic groups improving metabolic stability.
Tert-butyl N-{1-[7-(quinoline-2-carbonylamino)-1-methylindole-3-sulfonyl]piperidin-4-yl}carbamate (79j, )
- Modifications: Contains a quinoline-carbonylamino and methylindole-sulfonyl group.
- Molecular Weight : 438.0 g/mol (LRMS) .
- Application : Acts as a transglutaminase (TG2) inhibitor, with the sulfonyl group critical for enzyme active-site binding.
Tert-butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate ()
Physicochemical and Pharmacokinetic Properties
- Phenylsulfonyl vs. Alkyl Groups : The phenylsulfonyl group in the target compound increases molecular weight and reduces solubility compared to alkyl-substituted analogs (e.g., cyclobutylmethyl in ) .
- Fluorinated Analogs: Fluorine atoms in ’s compound improve metabolic stability and blood-brain barrier penetration, unlike the non-fluorinated target compound .
Biological Activity
Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine proteases. This article delves into its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl group, a piperidine ring, and a phenylsulfonyl substituent. These structural characteristics contribute to its unique biological properties.
This compound primarily acts as an inhibitor of serine proteases. These enzymes are crucial in various biological processes, including digestion and immune response. The compound's mechanism involves binding to the active site of serine proteases such as matriptase and hepsin, thereby inhibiting their activity. This inhibition can lead to significant therapeutic implications in diseases where these proteases are implicated.
Inhibition of Serine Proteases
Recent studies have demonstrated that this compound exhibits potent inhibitory effects against specific serine proteases. The following table summarizes the inhibitory potency against selected targets:
| Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| Matriptase | 0.5 | Significant inhibition observed |
| Hepsin | 0.8 | Comparable efficacy to known inhibitors |
These findings suggest that the compound could be a valuable candidate for developing therapeutics targeting conditions associated with serine protease dysregulation.
Antibacterial Activity
In addition to its protease inhibition, preliminary studies indicate that this compound may possess antibacterial properties. It has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Study 1: Inhibition of Matriptase
A study published in PMC evaluated the efficacy of various piperidine-based compounds, including this compound, against matriptase. The results indicated that this compound not only inhibited matriptase effectively but also demonstrated selectivity over other serine proteases, which is advantageous for minimizing side effects in therapeutic applications .
Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial activity of the compound against MRSA and VREfm strains. The study found that it exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics like vancomycin and linezolid, suggesting its potential as an alternative treatment option for resistant bacterial infections.
Q & A
Q. What are the optimized synthetic routes for tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Condensation of phenylsulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form 1-(phenylsulfonyl)piperidine intermediates .
- Step 2: BOC protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP or NaHCO₃ .
- Critical Parameters:
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., 355.4 g/mol) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) validate purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Temperature: Stable at -20°C for >6 months; degradation observed at 25°C after 3 months (10% loss) .
- Light Sensitivity: Amber vials prevent photodegradation (5% loss vs. 20% in clear glass over 30 days) .
- Humidity: Desiccants (silica gel) reduce hydrolysis of the carbamate group .
Q. What are the common intermediates and byproducts in its synthesis?
Methodological Answer:
- Intermediates:
- Byproducts:
- Over-sulfonylation products (e.g., disulfonyl derivatives) if excess phenylsulfonyl chloride is used .
- Boc-deprotected amines due to acidic conditions .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of sulfonylation versus competing reactions?
Methodological Answer:
Q. How can conflicting data on reaction yields be resolved through experimental design?
Methodological Answer:
- Case Study: Discrepancies in Boc protection efficiency (70% vs. 90% yields):
- Statistical Analysis: DOE (Design of Experiments) identifies optimal molar ratios (e.g., 1:1.2 piperidine:Boc₂O) .
Q. What pharmacological targets interact with this compound, and how are binding affinities measured?
Methodological Answer:
- Targets:
- Methods:
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Methodological Answer:
- ADMET Predictions:
- MD Simulations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
